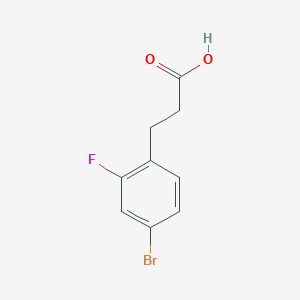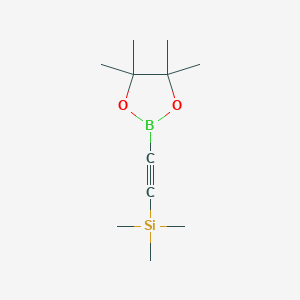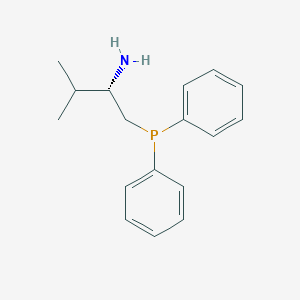![molecular formula C19H11N5O2 B169251 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline CAS No. 185129-92-4](/img/structure/B169251.png)
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline, also known as NIP, is a heterocyclic compound that has gained significant attention in scientific research. NIP is a versatile molecule with various applications in the fields of chemistry, biology, and medicine. In
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is not fully understood. However, it is believed that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline exerts its biological activity by interacting with DNA and RNA. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to bind to DNA and cause DNA damage, leading to cell death. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been shown to inhibit the activity of certain enzymes involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has antimicrobial activity against a wide range of bacteria and fungi. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has antitumor activity in animal models. Furthermore, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is also a versatile molecule that can be modified to improve its properties. However, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has some limitations for lab experiments. It is a toxic compound that requires careful handling. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is also relatively insoluble in water, which can limit its use in certain applications.
Orientations Futures
For the study of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline include the development of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline-based metal complexes, investigation of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline as a potential drug candidate, and the development of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline-based fluorescent probes for DNA detection.
Méthodes De Synthèse
The synthesis of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline involves the condensation reaction of 2,4-dinitrophenylhydrazine with 1,10-phenanthroline-5,6-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline. The purity of the synthesized 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline can be improved by recrystallization.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been extensively studied for its potential applications in various scientific fields. In chemistry, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been used as a ligand in metal complexes for catalysis and sensing applications. In biology, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been studied for its antimicrobial, antitumor, and antiviral properties. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been used as a fluorescent probe for DNA detection. In medicine, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been explored as a potential drug candidate for the treatment of various diseases, including cancer and viral infections.
Propriétés
Numéro CAS |
185129-92-4 |
|---|---|
Nom du produit |
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline |
Formule moléculaire |
C19H11N5O2 |
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C19H11N5O2/c25-24(26)12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10H,(H,22,23) |
Clé InChI |
VEJNRFLXIYPBAG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)[N+](=O)[O-] |
Synonymes |
2-(4-nitrophenyl)iMidazole[4,5f][1,10]phenanthroline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



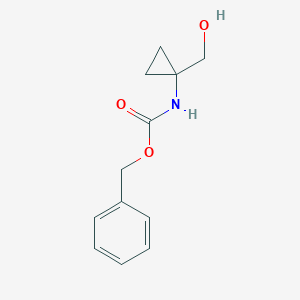
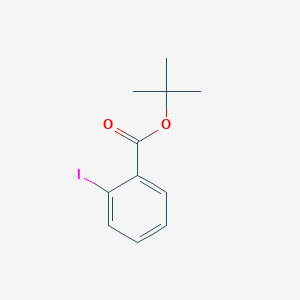
![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)
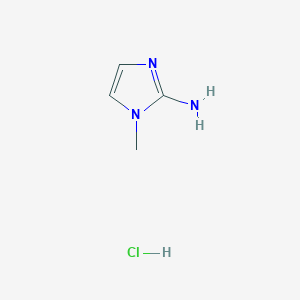

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)
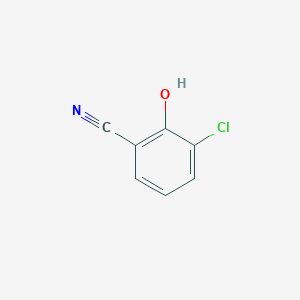
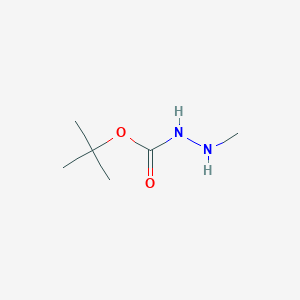
![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
